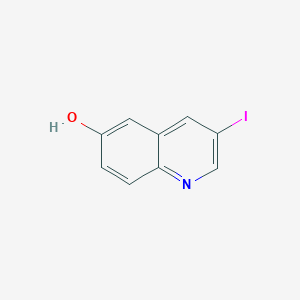
3-碘喹啉-6-醇
描述
3-Iodoquinolin-6-ol is a highly substituted quinoline derivative that can be synthesized with various alkyl and aryl moieties. The compound is characterized by the presence of an iodine atom at the third position and a hydroxyl group at the sixth position on the quinoline ring system. This structure serves as a versatile intermediate for further functionalization through various coupling reactions .
Synthesis Analysis
The synthesis of 3-iodoquinolin-6-ol derivatives is achieved through electrophile-driven regioselective synthesis. One method involves the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions, yielding up to 99% of the desired product . Another approach for synthesizing 3-arylquinolines, which could be related to 3-iodoquinolin-6-ol, uses α-aminoacetophenones and trans-β-nitrostyrenes with iodine monobromide as a catalyst . Additionally, a one-pot three-component synthesis method has been developed for 6-iodoquinolines, which could be adapted for the synthesis of 3-iodoquinolin-6-ol .
Molecular Structure Analysis
The molecular structure of 3-iodoquinolin-6-ol is characterized by the quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The iodine atom at the third position and the hydroxyl group at the sixth position are key functional groups that influence the reactivity and properties of the molecule. The regioselective synthesis methods ensure that these functional groups are correctly positioned on the quinoline ring .
Chemical Reactions Analysis
3-Iodoquinolin-6-ol can undergo various coupling reactions due to the presence of the iodine atom, which is a good leaving group. This allows for further functionalization of the quinoline ring. The synthesis of quinazolines and dihydroquinazolines, as well as the functionalization of isoquinolines, demonstrates the versatility of iodine-mediated reactions in constructing complex heterocyclic compounds . Schiff base derivatives can also be prepared from related compounds, indicating potential reactivity for 3-iodoquinolin-6-ol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-iodoquinolin-6-ol are influenced by the iodine and hydroxyl substituents. The iodine atom increases the molecular weight and contributes to the polar nature of the compound, while the hydroxyl group can participate in hydrogen bonding, affecting solubility and boiling point. The regioselective synthesis methods ensure high yields and purity, which are important for the physical properties of the final product . The related isoquinolin-3-ol derivatives with different substituents at the fourth position have shown selective renal vasodilator properties, suggesting that the substitution pattern on the quinoline ring can significantly affect the biological activity .
科学研究应用
合成与功能化
3-碘喹啉-6-醇一直是高取代喹啉合成中的研究热点。例如,Ali 等人(2011 年)通过碘环化反应展示了带有各种烷基和芳基部分的 3-碘喹啉的合成,突出了通过偶联反应进一步功能化的潜力 (Ali 等人,2011 年)。类似地,Yaragorla 等人(2017 年)开发了一种从 2-氨基苯甲酮和末端炔烃合成 3-碘喹啉的简便、一步合成方法,强调了该方法的简单性和高产率 (Yaragorla 等人,2017 年)。
生物活性化合物合成
Wang 等人(2015 年)描述了溴代-4-碘喹啉的合成,溴代-4-碘喹啉是创建生物活性化合物(如 GSK2126458)的关键中间体,使用涉及环化和取代反应的过程 (Wang 等人,2015 年)。
新型合成方法
Wang 等人(2016 年)报道了一种通过铜催化的串联环化合成 3-碘喹啉的新方法,这一过程以其操作便利性和分子多样性而著称 (Wang 等人,2016 年)。
抗肿瘤和抗菌应用
Pérez-Fehrmann 等人(2022 年)合成了一系列 6-碘-2-甲基喹唑啉-4-(3H)-酮衍生物,并评估了它们对特定人类癌细胞系的细胞毒活性,揭示了显着的抗癌潜力 (Pérez-Fehrmann 等人,2022 年)。此外,El-Hashash 等人(2015 年)制备了具有良好抗真菌活性的 6-碘喹唑啉-4(3H)-酮衍生物 (El-Hashash 等人,2015 年)。
安全和危害
作用机制
Target of Action
The primary target of 3-Iodoquinolin-6-ol is Entamoeba histolytica , a protozoan parasite that causes amoebiasis . It is active against both cyst and trophozoites that are localized in the lumen of the intestine .
Mode of Action
It is known to act bychelation of ferrous ions essential for metabolism . This interaction with its targets leads to changes in the metabolic processes of the parasite, thereby inhibiting its growth and survival .
Biochemical Pathways
The chelation of ferrous ions suggests that it may interfere with iron-dependent metabolic pathways within the parasite .
Pharmacokinetics
3-Iodoquinolin-6-ol is poorly absorbed from the gastrointestinal tract . This characteristic makes it an effective luminal amebicide, as it remains in the intestinal lumen where it can act directly on the localized cysts and trophozoites . The compound is primarily excreted in the feces .
Result of Action
The action of 3-Iodoquinolin-6-ol results in the inhibition of the growth and survival of Entamoeba histolytica in the intestinal lumen . This leads to the clearance of the parasite from the intestine, thereby alleviating the symptoms of amoebiasis .
Action Environment
The action, efficacy, and stability of 3-Iodoquinolin-6-ol can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, the compound’s stability and efficacy may be influenced by the pH of the intestinal environment . .
属性
IUPAC Name |
3-iodoquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMMZPVVIZMBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726272 | |
| Record name | 3-Iodoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889660-68-8 | |
| Record name | 3-Iodoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




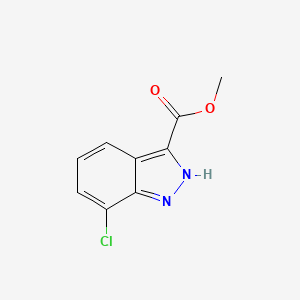
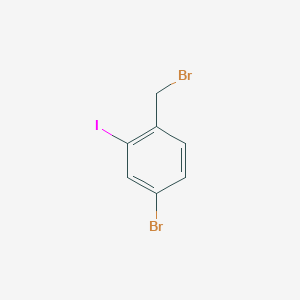
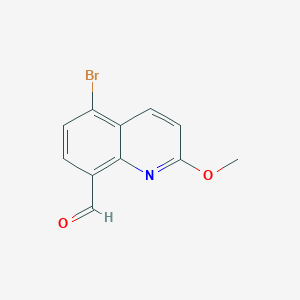
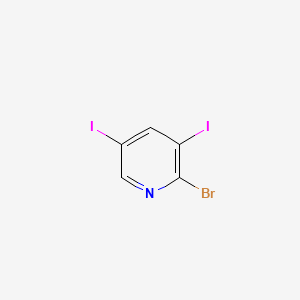

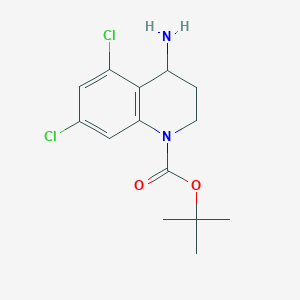
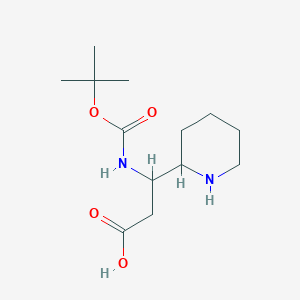

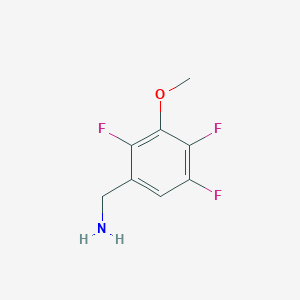

![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)
![1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030285.png)